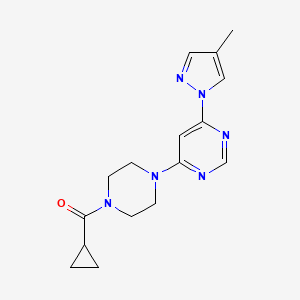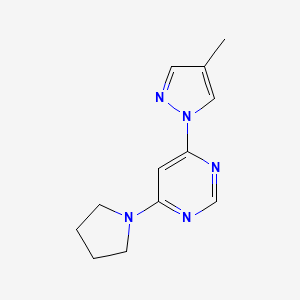
4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a small molecule compound which has been studied for its potential applications in pharmaceuticals, biochemistry, and medicinal chemistry. It is an important member of the piperazinopyrimidine family, which is a group of compounds that have been studied for their potential therapeutic effects. The compound has been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic effects. In addition, the compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This review will provide an overview of the synthesis of the compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions for research.
科学的研究の応用
4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been studied for its potential applications in pharmaceuticals, biochemistry, and medicinal chemistry. It has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (this compound). This compound is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of this compound has been shown to have potential therapeutic benefits for the treatment of inflammation and pain. In addition, the compound has been studied for its potential use as an anti-inflammatory, antimicrobial, and antineoplastic agent.
作用機序
The mechanism of action of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (this compound). This compound is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of this compound has been shown to have potential therapeutic benefits for the treatment of inflammation and pain. In addition, the compound has been shown to have anti-inflammatory, antimicrobial, and antineoplastic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several studies. It has been shown to have anti-inflammatory, antimicrobial, and antineoplastic effects. In addition, it has been shown to inhibit the enzyme cyclooxygenase-2 (this compound), which is involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of this compound has been shown to have potential therapeutic benefits for the treatment of inflammation and pain.
実験室実験の利点と制限
The advantages of using 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine in laboratory experiments include its easy synthesis and availability. In addition, the compound has been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic effects. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
将来の方向性
There are numerous potential future directions for research into 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine. These include further research into the compound’s mechanism of action, as well as its potential therapeutic applications. In addition, further research could be conducted into the compound’s potential use as a novel drug candidate and its potential interactions with other drugs. Finally, further research could be conducted into the compound’s potential uses in other areas, such as agriculture and food science.
合成法
The synthesis of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been reported in several studies. It is typically synthesized through a multi-step process involving the reaction of 4-methyl-1H-pyrazol-1-yl chloride with 4-cyclopropanecarbonylpiperazine in the presence of an acid catalyst. The product is then further reacted with a base to form the desired compound. The reaction is typically carried out at room temperature and can be completed in a few hours.
特性
IUPAC Name |
cyclopropyl-[4-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12-9-19-22(10-12)15-8-14(17-11-18-15)20-4-6-21(7-5-20)16(23)13-2-3-13/h8-11,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBJYLDFCQYLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)
![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)
![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)
![5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441618.png)
![3-{4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441628.png)
![5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441630.png)
![5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441633.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B6441642.png)

![4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441658.png)
![4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441671.png)